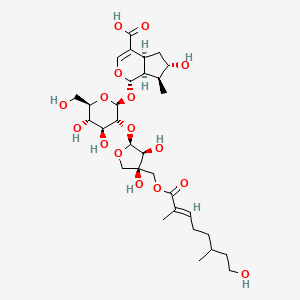

![molecular formula C17H21BrClNO5 B585732 2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester CAS No. 1346604-54-3](/img/structure/B585732.png)

2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

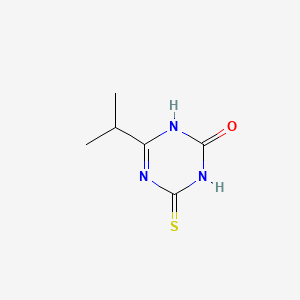

“2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester” is a compound that is useful in organic synthesis . It is also known by other names such as “Diethyl acetamido [2- (4-bromo-2-chlorophenyl)ethyl]malonate” and "Propanedioic acid, 2- (acetylamino)-2- [2- (4-bromo-2-chlorophenyl)ethyl]-, diethyl ester" .

Molecular Structure Analysis

The molecular formula of this compound is C17H21BrClNO5 . The average mass is 434.709 Da and the monoisotopic mass is 433.029144 Da .Scientific Research Applications

Synthesis and Characterization

This compound, related to derivatives with similar structures, has been explored in the context of synthesis methods and structural characterization. Research on functionalized N,O,O-ligands, including compounds with chlorophenyl groups, indicates potential applications in creating coordination compounds with specific molecular conformations designed for metal atom coordination (Meskini et al., 2010). Such studies underscore the chemical versatility and application in materials science, particularly in the design of molecular complexes and catalysts.

Reactivity and Derivatives Formation

The reactivity of similar esters has been studied extensively, indicating the potential for creating a wide range of derivatives through various chemical reactions. For instance, the interaction of ethylene and propylene oxides with certain esters leads to the formation of compounds with potential utility in synthetic chemistry and material science, suggesting that derivatives of the specified compound might undergo similar transformations (McRae et al., 1943). This kind of research highlights the broad applicability of such compounds in developing new materials and chemicals.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Compounds with structures similar to 2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester have been analyzed using GC-MS, revealing the presence of various compounds in reaction mixtures and highlighting the compound's role as a precursor in the synthesis of valuable derivatives (Ming, 2007). This analytical approach is crucial for understanding the compound's behavior in synthetic pathways and its potential applications in creating complex molecules for various uses.

Molecular Configuration and Electric Dipole Moments

Research on esters, including diethyl butylmalonate, related to the specified compound, investigates their molecular configuration and electric dipole moments. Such studies are essential for understanding the physical properties of these compounds and their interactions with other molecules, potentially leading to applications in electronic materials and devices (Krishna et al., 1971). This research domain explores the fundamental properties that could influence the development of new materials with specific electronic characteristics.

Polymerization of Cyclic Phosphoric Esters

Investigations into the polymerization of cyclic phosphoric esters reveal the potential for synthesizing polymers with unique properties, suggesting that compounds with similar ester groups might undergo comparable polymerization reactions to create novel polymeric materials (Korshak et al., 1958). This area of research opens up possibilities for the compound and its derivatives in the development of new polymers with tailored properties for specific applications.

properties

IUPAC Name |

diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrClNO5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-8-12-6-7-13(18)10-14(12)19/h6-7,10H,4-5,8-9H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHLINUUOWBEML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=C(C=C(C=C1)Br)Cl)(C(=O)OCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.